7-Chlorocinnolin-4-ol
Overview
Description
7-Chlorocinnolin-4-ol, also known as 7-Chloroquinolin-4-ol, is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.6 . The compound appears as colorless needle-shaped crystals .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases . Another method involves the use of Cu-mediated click chemistry to combine different molecules, affording new analogs of chloroquine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a melting point of 276-279 °C and a predicted boiling point of 348.5±22.0 °C . It has a predicted density of 1.412±0.06 g/cm3 . The compound is slightly soluble in cold water but soluble in hot water .Scientific Research Applications
Synthesis and Reactivity
- 7-Chlorocinnolin-4-ol has been involved in the synthesis of various compounds. For instance, the synthesis of 4-(Oxiran-2-ylmethoxy)cinnoline, targeting a cinnoline analogue of Propranolol, was achieved by reacting 4-chlorocinnoline with glycidol/sodium hydride (Holzer, Eller, & Schönberger, 2008).
Antimalarial Applications
- This compound derivatives have shown potential in antimalarial applications. Chloroquine, a derivative, has been repurposed for various infectious and noninfectious diseases due to its biochemical properties (Njaria, Okombo, Njuguna, & Chibale, 2015).
Antitumor and Antioxidant Effects
- Studies on 7-chloro-4-hydroxyquinoline (a similar compound) have explored its potential as an antitumor drug, investigating its relationship with the structure of 4-hydroxyquinoline and its antioxidative effects against free-radical-initiated peroxidation (Liu, Han, Lin, & Luo, 2002).
Acetylcholinesterase Inhibition and Neuroplasticity
- 7-Chloroquinoline derivatives have been evaluated for their acetylcholinesterase inhibition and potential in memory improvement, indicating their relevance in neurodegenerative disorders treatment (Duarte et al., 2017).
Anticancer Potential
- New 7-chloroquinoline derivatives have been synthesized for evaluation of their antimalarial, antimicrobial, and anticancer activities, demonstrating moderate to high effectiveness in these areas (Aboelnaga & El-Sayed, 2018).
Corrosion Inhibition
- The anti-corrosion potency of 8-hydroxyquinoline derivatives, including 7-chloro variants, has been investigated, showing significant efficacy in protecting steel in acidic environments (Douche et al., 2020).
Antimicrobial and Anti-Tuberculosis Properties
- Research on 7-chloro-4-aminoquinoline derivatives has shown promising results against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Carmo et al., 2011).
Chemotherapeutic Enhancement
- Chloroquine and its analogs have been explored for their potential to enhance the efficacy of conventional cancer therapies, suggesting a new use for this old drug (Solomon & Lee, 2009).
Antibacterial Screening
- Novel transition metal complexes of Mannich base 7-((diphenylamino) (4-chlorophenyl) methyl) quinolin-8-ol have shown effective antibacterial activity, indicating potential medicinal applications (Tihile & Chaudhari, 2020).
Corrosion Inhibitory Action
- 7-Chloro-4-(Phenylselanyl) Quinoline has been studied for its memory enhancer action in aging rats, showing promise for cognitive impairment treatment due to its modulation of neuroplasticity and cholesterol levels (Barth et al., 2019).
Safety and Hazards
7-Chlorocinnolin-4-ol is classified as irritating to eyes, respiratory system, and skin . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting the compound in eyes, on skin, or on clothing . Suitable personal protective equipment, including gloves and eye/face protection, should be worn when handling the compound .
Mechanism of Action
Target of Action
It is known to be a pharmaceutical and dye intermediate . It has been used in the synthesis of the anti-cancer drug chloroquine phosphate , suggesting potential interactions with cellular targets involved in cancer progression.
Mode of Action
Its derivative, 7-chloro-4-aminoquinoline, has been synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This suggests that 7-Chlorocinnolin-4-ol may interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its use in the synthesis of chloroquine phosphate , it may influence pathways related to cellular growth and proliferation, particularly in cancer cells.
Result of Action
Its role as an intermediate in the synthesis of chloroquine phosphate suggests that it may contribute to the anti-cancer effects of this drug.
Biochemical Analysis
Biochemical Properties
The role of 7-Chlorocinnolin-4-ol in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is currently unavailable .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
7-chloro-1H-cinnolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZDLEGIQGUEIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236516 | |
Record name | 7-Chloro-4-cinnolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-95-9 | |
Record name | 7-Chloro-4-cinnolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-4-cinnolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC145001 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-4-cinnolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-4-CINNOLINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X8CN6C3KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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